N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide
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Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
- N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is unique due to its specific combination of a 4-chlorophenyl group and a 4-fluorobenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C16H10ClFN2O2 |
---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-5-1-10(2-6-12)14-9-15(22-20-14)19-16(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,21) |
InChI Key |
BJCSMQPYOYCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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